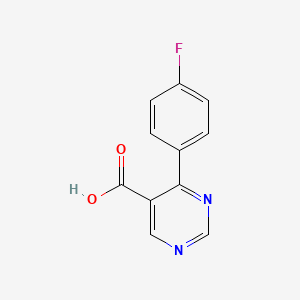![molecular formula C9H11N3O2 B13057536 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the nucleophilic attack of the pyrazolic nitrogen on the carbonyl group, followed by the elimination of a water molecule . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, DMF, and acetonitrile. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
科学的研究の応用
作用機序
The mechanism of action of 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with similar biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ethyl groups contribute to its enhanced solubility and bioavailability, making it a promising candidate for further research and development .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-ethyl-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-3-6-4-10-12-5-7(14-2)9(13)11-8(6)12/h4-5H,3H2,1-2H3,(H,11,13) |
InChIキー |
YYNQBVIHGUGMHS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2NC(=O)C(=CN2N=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


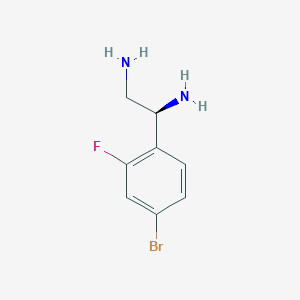
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)


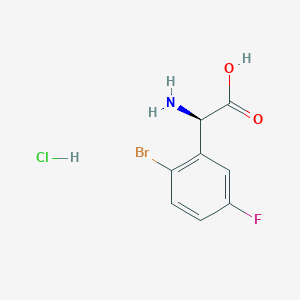
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)
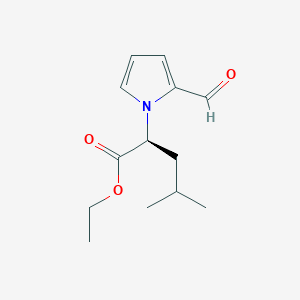
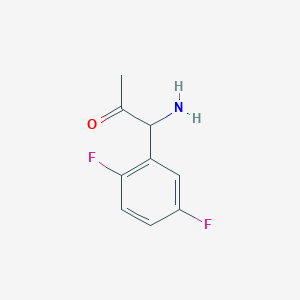

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
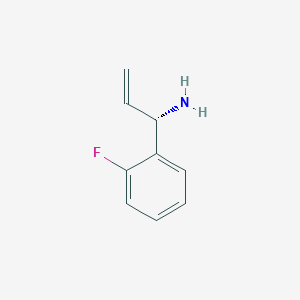
![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
